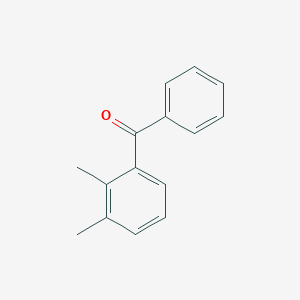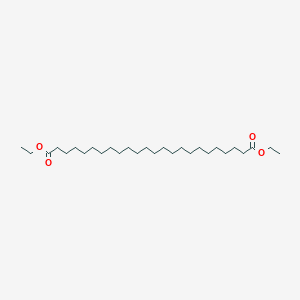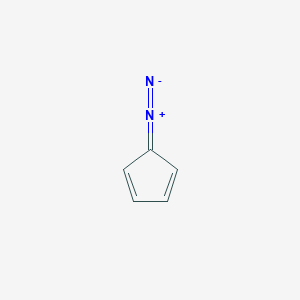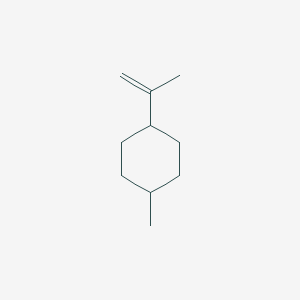
Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-, also known as limonene, is a cyclic terpene that is commonly found in the essential oils of citrus fruits such as oranges, lemons, and limes. This compound has been extensively studied due to its unique chemical properties and potential applications in various fields, including the food, pharmaceutical, and cosmetic industries.
作用机制
The mechanism of action of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- is complex and not fully understood. However, studies have shown that Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- can interact with various cellular targets, including enzymes, receptors, and ion channels. Limonene has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in drug metabolism. Limonene has also been shown to interact with various receptors, including the adenosine A2A receptor, which is involved in the regulation of inflammation.
生化和生理效应
Limonene has been shown to have a variety of biochemical and physiological effects. Studies have shown that Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- can reduce inflammation, inhibit tumor growth, and have antimicrobial effects. Limonene has also been shown to have antioxidant properties and can protect against oxidative stress.
实验室实验的优点和局限性
Limonene has several advantages for use in lab experiments, including its availability, low toxicity, and low cost. However, Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- can also have limitations, including its volatility, which can make it difficult to work with, and its potential to interfere with certain assays.
未来方向
There are several future directions for research on Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-. One area of research is the development of new methods for the synthesis of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- and its derivatives. Another area of research is the investigation of the potential therapeutic applications of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-, particularly in the treatment of cancer and inflammation. Additionally, research is needed to better understand the mechanism of action of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- and its interactions with cellular targets.
合成方法
Limonene can be synthesized by various methods, including extraction from citrus fruits, steam distillation, and chemical synthesis. One of the most common methods for chemical synthesis is the reaction of isoprene with formaldehyde to form p-menthane-3,8-diol, which is then dehydrated to form Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-.
科学研究应用
Limonene has been extensively studied for its potential applications in various fields, including the food, pharmaceutical, and cosmetic industries. In the food industry, Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- is used as a flavoring agent and antioxidant. In the pharmaceutical industry, Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- has been shown to have anti-inflammatory, antitumor, and antimicrobial properties. In the cosmetic industry, Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- is used as a fragrance and as an ingredient in skin care products.
属性
CAS 编号 |
1124-25-0 |
|---|---|
产品名称 |
Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- |
分子式 |
C10H18 |
分子量 |
138.25 g/mol |
IUPAC 名称 |
1-methyl-4-prop-1-en-2-ylcyclohexane |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h9-10H,1,4-7H2,2-3H3 |
InChI 键 |
WPMKLOWQWIDOJN-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C(=C)C |
规范 SMILES |
CC1CCC(CC1)C(=C)C |
其他 CAS 编号 |
6252-33-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



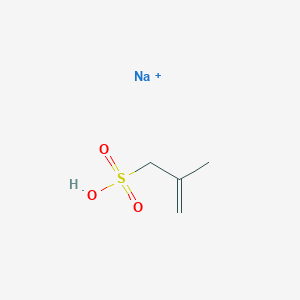
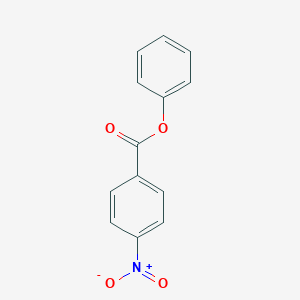

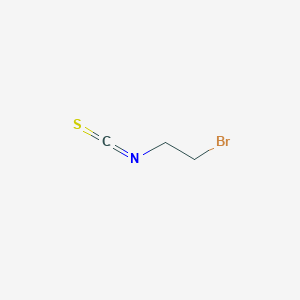
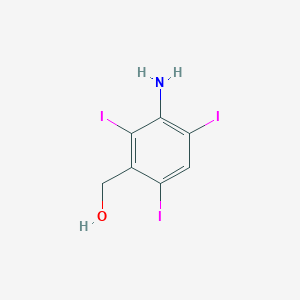
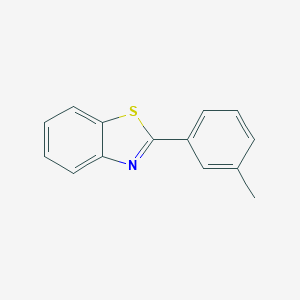
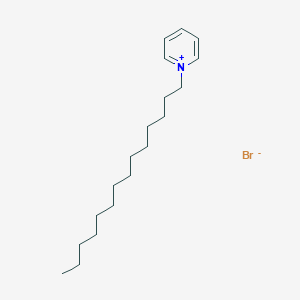
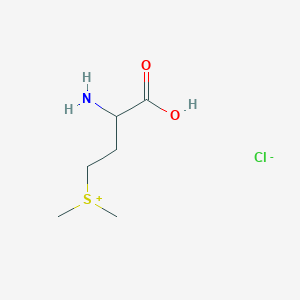
![N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline](/img/structure/B75467.png)
